molecular formula C10H14BrNOS B6350787 N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide CAS No. 1392491-62-1

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B6350787
CAS No.: 1392491-62-1
M. Wt: 276.20 g/mol
InChI Key: UYXHUSPUPNOBBD-UHFFFAOYSA-N
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Description

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C10H14BrNOS and its molecular weight is 276.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.99795 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Grignard Reactions for Drug Intermediates : The synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reactions demonstrates the compound's potential in creating drug intermediates, enhancing scientific research and experimental skills in organic chemistry (W. Min, 2015).
  • Palladium(0) Catalyzed Synthesis : The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions highlights the compound's utility in synthesizing novel materials with potential non-linear optical properties and reactivity (Komal Rizwan et al., 2021).

Photovoltaic and Electronic Properties

  • Non-Linear Optical Activity and Photovoltaic Efficiency : Studies on benzothiazolinone acetamide analogs have revealed their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and non-linear optical (NLO) activity, indicating their applicability in renewable energy technologies (Y. Mary et al., 2020).

Molecular and Structural Analysis

  • Hirshfeld Surface Analysis and DFT Calculation : The study of hydrogen, stacking, and halogen bonding in certain acetamides provides insights into the molecular interactions that stabilize crystal packing, useful for designing materials with specific properties (M. Gouda et al., 2022).
  • Crystal Structure Determination : Research on halogenated N,2-diarylacetamides emphasizes the importance of molecular conformations and supramolecular assembly in understanding the properties of acetamides, which can influence their chemical reactivity and potential applications (P. Nayak et al., 2014).

Properties

IUPAC Name

N-(5-bromothiophen-2-yl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNOS/c1-7(2)6-12(8(3)13)10-5-4-9(11)14-10/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXHUSPUPNOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=C(S1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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